Carbocyclic puromycin Carbocyclic puromycin
Brand Name: Vulcanchem
CAS No.: 104264-92-8
VCID: VC20742844
InChI: InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1
SMILES: CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
Molecular Formula: C23H31N7O4
Molecular Weight: 469.5 g/mol

Carbocyclic puromycin

CAS No.: 104264-92-8

Cat. No.: VC20742844

Molecular Formula: C23H31N7O4

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Carbocyclic puromycin - 104264-92-8

CAS No. 104264-92-8
Molecular Formula C23H31N7O4
Molecular Weight 469.5 g/mol
IUPAC Name 2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1
Standard InChI Key KABZPFHZISKOAR-UTLZNAOTSA-N
Isomeric SMILES CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
SMILES CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO

Structural Characteristics

Carbocyclic puromycin features several distinct structural components that contribute to its biological activity. The most significant modification compared to natural puromycin is the cyclopentane ring that replaces the ribofuranosyl ring. This carbocyclic substitution provides a more stable structure while maintaining the spatial arrangement of key functional groups necessary for biological activity.

The molecule retains the 6-dimethylamino purine moiety and the p-methoxyphenyl-L-alanine amino acid component found in puromycin . These components are critical for mimicking the aminoacyl-tRNA structure, which allows carbocyclic puromycin to interact with ribosomes and inhibit protein synthesis.

Table 1: Key Structural Components of Carbocyclic Puromycin

ComponentDescription
Core StructureCyclopentane ring replacing the ribofuranosyl ring
Purine Moiety6-dimethylamino purine
Amino Acid Componentp-methoxyphenyl-L-alanine
Molecular Weight469.5 g/mol
StereochemistrySpecific stereoisomers determined by synthesis method

The stereochemical configuration of carbocyclic puromycin is critical for its biological activity. Research indicates that specific stereoisomers exhibit different levels of activity, with the configuration that mimics natural puromycin showing optimal inhibitory properties .

Synthesis Methodology

The synthesis of carbocyclic puromycin involves a multi-step process that requires precise control of stereochemistry. According to published research, the compound is prepared by coupling N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine to a racemic aminonucleoside, specifically (+/-)-9-[3β-amino-2β-hydroxy-4α-(hydroxymethyl)cyclopent-1α-yl]-6-(dimethylamino)purine .

Following the coupling reaction, the resulting diastereomers must be separated to isolate the biologically active isomer. The final step involves the removal of the benzyloxycarbonyl (Cbz) blocking group to yield the desired carbocyclic puromycin . This synthetic pathway ensures the correct spatial orientation of functional groups necessary for optimal interaction with ribosomal components.

Research has also explored variants of this synthesis to produce related analogs. For example, cyclohexyl carbocyclic puromycins have been synthesized through similar methods, starting with trans-3-amino-2-hydroxycyclohexanone ethylene ketal (compound 4), which is obtained by opening of epoxide 3 with liquid ammonia . This compound is then condensed with 5-amino-4,6-dichloropyrimidine followed by ring closure to yield 9-substituted 6-chloropurine (compound 5) .

Inhibition of Protein Synthesis

Carbocyclic puromycin demonstrates potent inhibition of protein synthesis, comparable to that of natural puromycin. Studies using bacterial polyribosomes reveal that the Kₘ for carbocyclic puromycin is approximately 1 μM, indicating strong binding affinity . In comparison, the Kₘ for natural puromycin under the same conditions is 4 μM, suggesting that the carbocyclic analog actually has a higher affinity for bacterial ribosomes than the natural compound .

Research evaluating the incorporation of [³H]puromycin into nascent polypeptide chains of polyribosomes has proven to be a sensitive method for assessing the effects of inhibitors on peptide bond synthesis . Using this approach, carbocyclic puromycin was found to be a competitive inhibitor of puromycin, further confirming its mechanism of action .

Table 2: Comparison of Binding Affinities for Puromycin Analogs

CompoundKₘ with Bacterial Polyribosomes
Puromycin4 μM
Carbocyclic Puromycin1 μM
ψ-hydroxy-puromycin240 μM
C-A-C-C-A(Phe)250 μM

Variants and Derivatives

Several variants of carbocyclic puromycin have been synthesized to investigate how structural modifications affect biological activity. Among these are cyclohexyl carbocyclic puromycins, which feature a six-membered carbocyclic ring instead of the five-membered ring found in carbocyclic puromycin .

Four cyclohexyl carbocyclic puromycins have been synthesized and characterized:

  • 6-dimethylamino-9-[(R)-[2(R)-hydroxy-3(R)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (1a)

  • 6-dimethylamino-9-[(S)-[2(S)-hydroxy-3(S)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (1b)

  • 6-dimethylamino-9-[(R)-[2-(R)-hydroxy-3(S)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (2a)

  • 6-dimethylamino-9-[(S)-[2(S)-hydroxy-3(R)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (2b)

In addition, trans-cyclopentyl carbocyclic puromycins have been prepared from 2a-acetamido-5a-(6-dimethylamino-9-purinyl)cyclopentan-1μ-ol . These variants provide additional insights into the structural requirements for optimal activity.

Table 3: Comparison of PSA Inhibition by Puromycin Derivatives

CompoundPSA IC₅₀APN IC₅₀Protein Synthesis Inhibition at 25 μM
Puromycin9.7 ± 2.6 μM41 ± 6.6 μM99%
Compound 19 (5′-chloro derivative)0.0078 ± 0.0009 μM2.644 μM0%
Compound 20 (5′-hydroxy derivative)Similar to Compound 190.42 ± 0.032 μMNot specified

Evaluation of these analogs as inhibitors of protein synthesis has provided valuable insights into the structural requirements for activity. The results suggest that maximum activity is obtained with a five-membered ring structure rather than a six-membered ring, highlighting the importance of the spatial arrangement of functional groups .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator